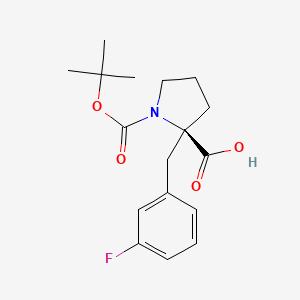

(R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWFREFSRRIXOC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375943 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-16-6 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine ring.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the fluorobenzyl moiety or the pyrrolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a pharmaceutical intermediate. Its structural features, particularly the pyrrolidine ring and the fluorobenzyl group, contribute to its biological activity.

1.1. Drug Development

Research indicates that compounds containing fluorinated groups often exhibit enhanced biological properties. For instance, the trifluoromethyl group has been shown to increase the potency of drugs by enhancing their interaction with biological targets . The incorporation of the 3-fluorobenzyl moiety in (R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid may similarly enhance its pharmacological profile.

Synthesis of Bioactive Molecules

This compound serves as a valuable building block in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.

2.1. Enzyme Inhibition Studies

Studies have demonstrated that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation . The specific configuration and substituents of this compound may influence its selectivity and efficacy as an inhibitor.

3.1. Synthesis of Pyrrole Derivatives

A notable application is in the synthesis of pyrrole derivatives, where this compound is utilized as an intermediate . The synthesis process typically involves multiple steps, including protection-deprotection strategies that leverage its functional groups effectively.

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Protection of amine group | 92% |

| 2 | Reaction with electrophile | 85% |

| 3 | Deprotection and purification | 90% |

In experimental models, derivatives synthesized from this compound have shown promising results in inhibiting specific pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Fluorinated Benzyl Derivatives

Fluorination patterns on the benzyl group significantly influence electronic properties, lipophilicity, and metabolic stability.

Key Findings :

- The 3,4-difluorobenzyl analog exhibits greater metabolic resistance compared to the monofluorinated derivative ().

Non-Fluorinated Benzyl Analogs

Substitutions with non-fluorinated aromatic groups modify steric and π-π interactions.

Key Findings :

Pyrrolidine Ring-Substituted Derivatives

Modifications at the pyrrolidine ring alter conformational flexibility and hydrogen bonding.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl substituent. Its molecular formula is C15H18FNO4, and it has notable pharmacokinetic properties, including high gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties by inhibiting specific pathways associated with tumor growth. For instance, it has been identified as a potential inhibitor of RIPK1 (receptor-interacting protein kinase 1), which is implicated in various cancer cell signaling pathways. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown to act as an inhibitor for several cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. These enzymes play critical roles in drug metabolism, suggesting that this compound may affect the pharmacokinetics of co-administered drugs . Its ability to inhibit these enzymes can lead to drug-drug interactions, which is crucial for clinicians to consider during therapy.

Pharmacological Profile

| Property | Value |

|---|---|

| Molar Refractivity | 117.03 |

| TPSA (Topological Polar Surface Area) | 76.07 Ų |

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

| CYP Inhibition | CYP2C9: Yes; CYP2D6: Yes; CYP3A4: Yes; CYP1A2: No; CYP2C19: No |

The mechanism by which this compound exerts its effects involves the modulation of kinase signaling pathways. By inhibiting RIPK1, the compound disrupts downstream signaling cascades that are crucial for cell survival and proliferation in cancerous tissues . Additionally, its interaction with cytochrome P450 enzymes may alter metabolic pathways of endogenous compounds and drugs, influencing their therapeutic efficacy.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, when treated with concentrations ranging from 10 µM to 50 µM over 48 hours .

- Animal Models : In vivo studies using xenograft models have shown that administration of this compound led to a reduction in tumor size compared to control groups receiving vehicle treatment. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.